Spiroxatrine is a synthetic compound extensively used in scientific research, particularly in the fields of pharmacology and neuroscience. It belongs to the class of compounds known as spiropiperidines, which are characterized by their spirocyclic ring system containing a piperidine ring. Spiroxatrine has been primarily investigated for its interactions with serotonin (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT1A subtype. [, , , , , ] It has also demonstrated binding affinity for other receptors, including dopamine D2 receptors and α2-adrenergic receptor subtypes. [, , , ] This diverse pharmacological profile makes spiroxatrine a valuable tool for studying the roles of these receptors in various physiological and pathological processes.
Spiroxatrine can be synthesized through a multi-step process. One method involves a one-pot synthesis where ethylene glycol di-p-toluene sulfonate reacts with the potassium salt of spiroxatrine. This reaction results in a tosylethyl precursor. Subsequent substitution of the tosyl group in the precursor with iodide or radioiodide yields iodoethylspiroxatrine or its radioiodinated analogs, respectively. []
Spiroxatrine is a spiropiperidine derivative. Its molecular structure consists of a spirocyclic ring system, with a piperidine ring fused to a benzodioxane moiety. This spirocyclic system is further substituted with a butyrophenone chain, contributing to its interaction with various neurotransmitter receptors. [, ]
Spiroxatrine, due to its structural features, can undergo various chemical reactions. One prominent reaction is the substitution of the tosyl group in its tosylethyl precursor with iodide or radioiodide. This reaction is particularly important for generating radiolabeled spiroxatrine analogs, enabling their use in receptor binding studies and autoradiography. []
Beyond 5-HT1A receptors, spiroxatrine also interacts with other receptors. It acts as an antagonist at dopamine D2 receptors, contributing to its antidopaminergic effects. [] Additionally, it displays varying affinities for different α2-adrenergic receptor subtypes, particularly α2C-adrenoceptors, influencing its cardiovascular effects. [, , , , , , ]
Receptor Binding Studies: Radiolabeled spiroxatrine analogs have been developed and used extensively in receptor binding studies to characterize and quantify 5-HT1A receptors in different brain regions. These studies help in understanding the distribution and density of these receptors, providing insights into their physiological roles and potential as drug targets. [, , ]
Autoradiography: Radiolabeled spiroxatrine analogs have been employed in autoradiography studies to visualize the distribution of 5-HT1A receptors in brain sections. This technique allows for the anatomical localization of these receptors, aiding in the understanding of their functions in specific brain circuits and regions. [, ]
Drug Discrimination Studies: Spiroxatrine has been used as a discriminative stimulus in behavioral pharmacology studies, particularly in drug discrimination paradigms. These studies exploit the ability of animals to distinguish between the subjective effects of different drugs. [, , , ] The results of such studies suggest that spiroxatrine's discriminative stimulus effects are primarily mediated through 5-HT1A receptors.
Animal Models of Cardiovascular Function: Spiroxatrine has been used in animal models to investigate the role of 5-HT1A and α2-adrenergic receptors in cardiovascular regulation. Studies have demonstrated its effects on blood pressure, heart rate, and vascular tone, suggesting potential implications for understanding hypertension and other cardiovascular conditions. [, , , , , ]
Animal Models of Anxiety and Depression: Given its interaction with 5-HT1A receptors, which are implicated in mood regulation, spiroxatrine has been investigated in animal models of anxiety and depression. [, , ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8